molecular formula C20H27N3O2S B2996500 2,5-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049388-16-0

2,5-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2996500
CAS RN: 1049388-16-0
M. Wt: 373.52
InChI Key: BNHXHOGINGCQOM-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide, also known as DPPEB, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Scientific Research Applications

Biological Activities and Pharmacological Potentials

Sulfonamide derivatives, including those with structural similarities to 2,5-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide, have been investigated for their biological activities and potential as therapeutic agents. For instance, certain biphenylsulfonamides serve as selective endothelin-A (ETA) antagonists, with modifications on the sulfonamide structure leading to compounds with improved binding and functional activity against ETA receptors. These developments underscore the role of sulfonamides in addressing cardiovascular disorders by inhibiting the pressor effect induced by endothelin-1, showcasing their potential in therapeutic applications (N. Murugesan et al., 1998).

Chemical and Molecular Structure Investigations

Research into sulfonamide derivatives also encompasses the synthesis, characterization, and kinetic investigation of sterically hindered isomeric forms, highlighting the chemical versatility and potential applications of these compounds in various scientific domains. Structural elucidation through methods such as X-ray crystallography provides insights into the molecular geometry, aiding in the understanding of their biological activity and interaction mechanisms (L. Rublova et al., 2017).

properties

IUPAC Name

2,5-dimethyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-17-8-9-18(2)20(16-17)26(24,25)21-10-11-22-12-14-23(15-13-22)19-6-4-3-5-7-19/h3-9,16,21H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHXHOGINGCQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

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